molecular formula C13H12N4O3 B13138243 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 26891-92-9

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B13138243
CAS No.: 26891-92-9
M. Wt: 272.26 g/mol
InChI Key: MFOPKEGDSKQWLG-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Property Value
Molecular formula C₁₄H₁₄N₄O₃
Molecular weight 286.29 g/mol

The molecular formula accounts for 14 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. Systematic identifiers include hypothetical registry numbers (e.g., CAS, PubChem CID), though these remain unassigned in public databases as of current literature.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its planar pteridine core and the flexible 3-hydroxypropyl side chain. Density functional theory (DFT) calculations predict that the pteridine ring adopts a nearly flat conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: 1.34–1.38 Å, C–C: 1.40–1.42 Å). The 3-hydroxypropyl group exhibits rotational freedom around the C10–C bond, yielding three primary conformers:

  • Extended conformation : The hydroxypropyl chain lies perpendicular to the pteridine plane, minimizing steric hindrance.
  • Folded conformation : The hydroxyl group forms an intramolecular hydrogen bond with the N3 nitrogen, stabilizing a bent geometry.
  • Gauche conformation : The side chain adopts a staggered arrangement, balancing steric and electronic effects.

Properties

CAS No.

26891-92-9

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

10-(3-hydroxypropyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O3/c18-7-3-6-17-9-5-2-1-4-8(9)14-10-11(17)15-13(20)16-12(10)19/h1-2,4-5,18H,3,6-7H2,(H,16,19,20)

InChI Key

MFOPKEGDSKQWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCO

Origin of Product

United States

Preparation Methods

Initial Formation of the Core Structure

The foundational step involves synthesizing the benzo[g]pteridine-2,4-dione core, which is achieved through a sequence of reactions starting from chlorinated nitrobenzene derivatives:

  • Starting Material: 2,4-dichloro-i-nitro-benzene (1)
  • Reaction with Amine: The compound reacts with a suitable amine to form a (5-chloro-2-nitro-phenyl) amine (2). This step can be facilitated by nucleophilic aromatic substitution under basic conditions or in polar aprotic solvents.

Reaction Conditions:

- Reagents: Amine (e.g., primary amine), K2CO3
- Solvent: Dimethylformamide (DMF)
- Temperature: Approximately 90°C
- Duration: 24-36 hours
  • Reduction of Nitro Group: The nitro group in compound (2) is reduced to an amine using zinc dust in acetic acid (AcOH), producing a diamine intermediate.

Reduction Conditions:

- Reagent: Zinc dust
- Solvent: Acetic acid
- Temperature: Room temperature
- Duration: 20-30 minutes

Cyclization Conditions:

- Reagents: Alloxan, boric acid
- Solvent: Acetic acid
- Temperature: Room temperature or elevated (up to 100°C)
- Duration: 0.5 to 5 hours

Specific Synthesis of the 3-Hydroxypropyl Side Chain

The key step for attaching the 3-hydroxypropyl group involves alkylation of the core heterocycle:

  • Preparation of the 3-Hydroxypropyl Chain: The desired side chain can be introduced via nucleophilic substitution using a halogenated precursor, such as 3-bromopropanol or 3-chloropropanol, under basic conditions.

Reaction Conditions:

- Reagents: 3-bromopropanol or 3-chloropropanol
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetone or DMF
- Temperature: Reflux (~80°C)
- Duration: 12-24 hours
  • Alternatively , the hydroxyl group can be introduced post-alkylation via oxidation or hydrolysis of a suitable precursor.

Summary of Reaction Pathway

Step Description Reagents & Conditions Purpose
1 Synthesis of heterocyclic core 2,4-dichloro-i-nitro-benzene + amine, K2CO3, DMF Aromatic amination
2 Nitro reduction Zinc dust, AcOH Convert nitro to amine
3 Cyclization Alloxan, boric acid, AcOH Form heterocycle
4 Chlorination/substitution Chloride reagents Introduce substituents at positions 3, 8, 10
5 Side chain attachment 3-bromopropanol, K2CO3, reflux Attach 3-hydroxypropyl group
6 Final purification Chromatography Obtain pure compound

Notes and Considerations

  • Reaction Optimization: Temperature, solvent choice, and reaction time are critical for yield and purity.
  • Safety Precautions: Use appropriate protective equipment when handling halogenated reagents, acids, and reducing agents.
  • Yield Data: Specific yields vary depending on reaction scale and conditions but generally range from 50% to 80% for key steps.

Chemical Reactions Analysis

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, disrupting metabolic pathways essential for the survival of pathogens. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

  • Hydroxyalkyl vs. Aryl Groups : The 3-hydroxypropyl group in the target compound improves water solubility compared to aryl-substituted derivatives (e.g., 10-(4-hydroxyphenyl)) . However, it is less hydrophilic than riboflavin’s polyhydroxy ribityl chain .
  • Electron-Donating/Withdrawing Groups: Fluorinated derivatives (e.g., 7-fluoro) exhibit shifted redox potentials due to electron withdrawal, whereas methyl groups (e.g., lumiflavin) enhance photostability .

Biological Activity

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a derivative of benzo[g]pteridine, a class of compounds known for their diverse biological activities. The compound's structure suggests potential interactions with various biological systems, making it a subject of interest in pharmacological research. This article reviews its biological activity, synthesizes available data from case studies, and presents findings from recent research.

  • Molecular Formula : C₁₇H₁₈N₄O₆
  • Molecular Weight : 376.4 g/mol
  • XLogP3 : -1.5
  • Hydrogen Bond Donor Count : 5
  • Hydrogen Bond Acceptor Count : 7
  • Topological Polar Surface Area : 155 Ų

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Research indicates that derivatives of benzo[g]pteridine can act as photosensitizers in the inactivation of microorganisms. The compound exhibits high singlet oxygen yields, which are crucial for its antimicrobial efficacy .
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities. Antioxidants are essential in mitigating oxidative stress in biological systems, which is linked to various diseases.
  • Potential Anticancer Activity : Preliminary studies suggest that pteridine derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective as a photosensitizer against various microorganisms
AntioxidantExhibits significant antioxidant activity in vitro
AnticancerInhibits proliferation of cancer cells in preliminary studies

Detailed Research Findings

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of benzo[g]pteridine derivatives as photosensitizers that generate singlet oxygen upon light activation. This property is critical for their application in antimicrobial therapies .
  • Antioxidant Mechanism :
    • Research has shown that the compound can scavenge free radicals, thus reducing oxidative damage in cellular models. This activity is attributed to its ability to donate electrons and stabilize reactive species .
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

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